BIS(2,6-DIFLUORO-3-(1-HYDROPYRROL-1-YL)PHENYL)TITANOCENE

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

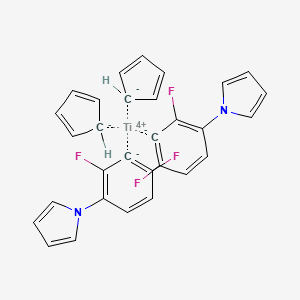

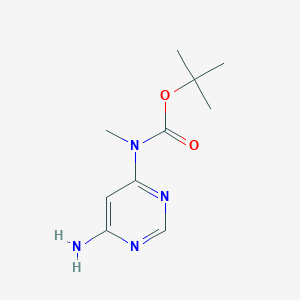

BIS(2,6-DIFLUORO-3-(1-HYDROPYRROL-1-YL)PHENYL)TITANOCENE is a highly active orange solid photoinitiator known for its good photoactivity, thermal stability, and low toxicity. It is primarily used for UV and visible light curing of unsaturated prepolymers together with single or multi-functional vinyl monomers and oligomers .

Métodos De Preparación

The preparation of BIS(2,6-DIFLUORO-3-(1-HYDROPYRROL-1-YL)PHENYL)TITANOCENE typically involves the reaction of 2,6-difluoroaniline with cyclopentadienyl titanium dichloride. The reaction is carried out under inert conditions to prevent oxidation and hydrolysis. The product is then purified through recrystallization or chromatography to achieve high purity .

Análisis De Reacciones Químicas

BIS(2,6-DIFLUORO-3-(1-HYDROPYRROL-1-YL)PHENYL)TITANOCENE undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form titanium dioxide and other by-products.

Reduction: It can be reduced using reducing agents like lithium aluminum hydride.

Substitution: It can undergo substitution reactions with nucleophiles, leading to the formation of various substituted derivatives.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines and alcohols. The major products formed from these reactions depend on the specific reagents and conditions used.

Aplicaciones Científicas De Investigación

BIS(2,6-DIFLUORO-3-(1-HYDROPYRROL-1-YL)PHENYL)TITANOCENE has a wide range of scientific research applications:

Mecanismo De Acción

The mechanism of action of BIS(2,6-DIFLUORO-3-(1-HYDROPYRROL-1-YL)PHENYL)TITANOCENE involves the absorption of UV or visible light, which excites the compound to a higher energy state. This excited state can then transfer energy to other molecules, initiating polymerization reactions or producing reactive oxygen species. The molecular targets and pathways involved depend on the specific application, such as polymerization or photodynamic therapy .

Comparación Con Compuestos Similares

BIS(2,6-DIFLUORO-3-(1-HYDROPYRROL-1-YL)PHENYL)TITANOCENE is unique due to its combination of high photoactivity, thermal stability, and low toxicity. Similar compounds include:

BIS(2,6-DIFLUORO-3-(1H-PYRROL-1-YL)PHENYL)TITANOCENE: A similar photoinitiator with slightly different substituents.

BIS(2,4-DIFLUORO-3-(1H-PYRROL-1-YL)PHENYL)TITANOCENE: Another photoinitiator with different fluorine substitution patterns.

These compounds share similar properties but may differ in their specific applications and reactivity.

Propiedades

Número CAS |

125051-32-3 |

|---|---|

Fórmula molecular |

C30H22F4N2Ti |

Peso molecular |

534.4 g/mol |

Nombre IUPAC |

cyclopenta-1,3-diene;1-(2,4-difluorobenzene-3-id-1-yl)pyrrole;titanium(4+) |

InChI |

InChI=1S/2C10H6F2N.2C5H5.Ti/c2*11-8-3-4-10(9(12)7-8)13-5-1-2-6-13;2*1-2-4-5-3-1;/h2*1-6H;2*1-5H;/q2*-1;;;+2 |

Clave InChI |

QHNPPOBPWLEPMT-UHFFFAOYSA-N |

SMILES |

[CH-]1C=CC=C1.[CH-]1C=CC=C1.C1=CN(C=C1)C2=C([C-]=C(C=C2)F)F.C1=CN(C=C1)C2=C([C-]=C(C=C2)F)F.[Ti+4] |

SMILES canónico |

C1=CN(C=C1)C2=C([C-]=C(C=C2)F)F.C1=CN(C=C1)C2=C([C-]=C(C=C2)F)F.[CH]1[CH][CH][CH][CH]1.[CH]1[CH][CH][CH][CH]1.[Ti+2] |

Origen del producto |

United States |

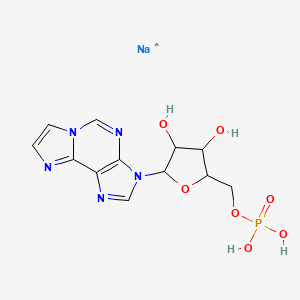

Q1: What makes Bis(2,6-difluoro-3-(1-hydropyrrol-1-yl)phenyl)titanocene suitable for holographic data storage?

A: this compound, or IRG 784, functions as a photoinitiator in photopolymers used for holographic data storage []. The research highlights its high solubility in methyl methacrylate (MMA), a key component in creating photopolymer materials with thicknesses suitable for this application []. This property allows for the fabrication of thick, high-quality photopolymers that can store holographic data.

Q2: How does the concentration of IRG 784 affect the performance of the photopolymer in holographic data storage?

A: The study demonstrates that the weight ratio of IRG 784 in the PMMA matrix significantly influences the diffraction efficiency of the resulting photopolymer []. While the exact relationship isn't detailed, the research indicates that optimizing the concentration of IRG 784 is crucial for maximizing the performance of the material in holographic data storage applications [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,3-Difluoro-8-azabicyclo[3.2.1]octane](/img/structure/B1141603.png)

![4-Ethynyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1141607.png)